molecular formula C12H18N2O2 B13139279 tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate

tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate

Cat. No.: B13139279
M. Wt: 222.28 g/mol
InChI Key: MAYIVCLXSVQSLJ-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C11H16N2O2. It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-pyridinemethanol with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2-methylpyridin-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl N-[(2-methylpyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H18N2O2/c1-9-7-10(5-6-13-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15)

InChI Key

MAYIVCLXSVQSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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